N-cyclohexyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide
Description
N-cyclohexyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide is a heterocyclic compound that contains an oxazole ring, a thiophene ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C13H16N2O3S2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-cyclohexyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C13H16N2O3S2/c16-20(17,15-11-4-2-1-3-5-11)13-8-10(9-19-13)12-6-7-14-18-12/h6-9,11,15H,1-5H2 |
InChI Key |
GZWWVGYQNVXFMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC(=CS2)C3=CC=NO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxazole rings is the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form oxazolines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonamide group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Oxazolines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-cyclohexyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as anticancer, antibacterial, and anti-inflammatory activities
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The oxazole and thiophene rings can facilitate binding through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds containing the oxazole ring, such as oxaprozin and mubritinib, which have shown various biological activities.
Thiophene Derivatives: Compounds like thiophene-2-sulfonamide, which are known for their medicinal properties.
Uniqueness
N-cyclohexyl-4-(1,2-oxazol-5-yl)thiophene-2-sulfonamide is unique due to the combination of the oxazole and thiophene rings with the sulfonamide group. This unique structure allows for a diverse range of interactions with biological targets, making it a versatile compound for various applications in medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
